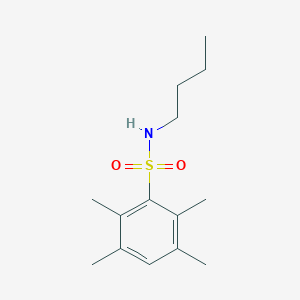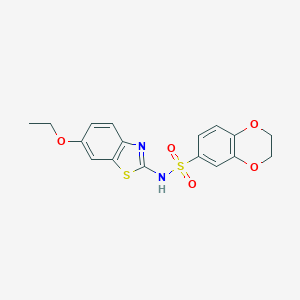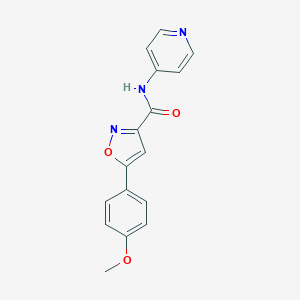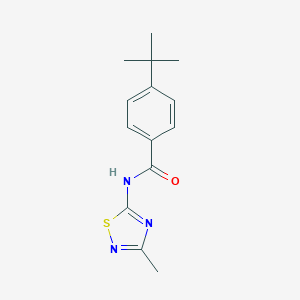![molecular formula C21H16N4O6 B257489 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1,2-oxazole-3-carboxamide](/img/structure/B257489.png)
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies, and its potential applications in the field of medicine and biology are being explored.
Mecanismo De Acción
The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1,2-oxazole-3-carboxamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
Studies have shown that 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1,2-oxazole-3-carboxamide has various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the production of inflammatory cytokines, and inhibit viral replication by interfering with viral enzymes and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1,2-oxazole-3-carboxamide in lab experiments is its potential to inhibit cancer cell growth, reduce inflammation, and inhibit viral replication. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types and in different experimental conditions.
Direcciones Futuras
There are several future directions for the research on 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1,2-oxazole-3-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to explore its potential applications in other scientific research fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, future studies could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1,2-oxazole-3-carboxamide involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid with 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-amine in the presence of thionyl chloride. The resulting compound is then reacted with 3-amino-5-methylisoxazole to obtain the final product.
Aplicaciones Científicas De Investigación
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1,2-oxazole-3-carboxamide has shown potential applications in various scientific research fields. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. Additionally, it has been studied for its antiviral properties and has shown potential in inhibiting the replication of viruses.
Propiedades
Nombre del producto |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1,2-oxazole-3-carboxamide |
|---|---|
Fórmula molecular |
C21H16N4O6 |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C21H16N4O6/c1-27-14-5-2-12(3-6-14)19-20(25-31-24-19)22-21(26)15-11-17(30-23-15)13-4-7-16-18(10-13)29-9-8-28-16/h2-7,10-11H,8-9H2,1H3,(H,22,25,26) |
Clave InChI |
MLISKYUIALJWHO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
SMILES canónico |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-acetyl-6-methoxy-2-methyl-1-(methylsulfonyl)-1H-indol-5-yl]methanesulfonamide](/img/structure/B257407.png)
![Ethyl 5-[cyclohexanecarbonyl(methylsulfonyl)amino]-2-methyl-1-methylsulfonylindole-3-carboxylate](/img/structure/B257408.png)

![1-[(2,5-Dibromophenyl)sulfonyl]proline](/img/structure/B257419.png)
![Methyl 4-[2-(6-fluoro-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B257422.png)

![1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257428.png)
![2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257430.png)


![Allyl 2-({[5-chloro-2-(methylsulfanyl)-4-pyrimidinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B257435.png)

![N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B257439.png)
![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B257442.png)